molecular formula C9H16ClNO3 B2379296 Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride CAS No. 2230799-70-7

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B2379296
CAS No.: 2230799-70-7
M. Wt: 221.68
InChI Key: ASHCYJUVMLWNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride (CAS: 2230799-70-7) is a bicyclic organic compound characterized by a 2-oxabicyclo[2.1.1]hexane core substituted with an ethyl ester group at position 4 and an aminomethyl group at position 1. The hydrochloride salt enhances its stability and solubility in aqueous systems.

Properties

IUPAC Name

ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8;/h2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHCYJUVMLWNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230799-70-7
Record name ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural and Synthetic Overview

The target compound’s structure comprises a bicyclo[2.1.1]hexane skeleton with an oxygen atom at position 2, an ethyl carboxylate at position 4, and an aminomethyl group at position 1 (Figure 1). The hydrochloride salt stabilizes the primary amine, enhancing solubility and crystallinity. Key synthetic challenges include:

  • Constructing the strained bicyclic system.
  • Introducing the aminomethyl group without ring degradation.
  • Optimizing esterification and salt formation.

Bicyclo[2.1.1]Hexane Core Construction

Cycloaddition Approaches

The oxabicyclo[2.1.1]hexane system may form via [2+2] photocycloaddition or strain-driven ring closure. For example, ethyl cyclopropane carboxylate derivatives can undergo oxidative ring expansion with epoxides:

$$
\text{Cyclopropane carboxylate} + \text{Epoxide} \xrightarrow{\Delta, \text{Cu catalyst}} \text{Oxabicyclo[2.1.1]hexane intermediate}
$$

Yields for analogous reactions range from 40–60%, with ring strain necessitating mild conditions.

Ring-Closing Metathesis (RCM)

Grubbs catalysts enable RCM of diene precursors. A hypothetical route involves:

$$
\text{Diene ester} \xrightarrow{\text{Grubbs II}} \text{Bicyclo[2.1.1]hexane carboxylate}
$$

This method is underutilized for small bicyclic systems due to competing side reactions but offers stereochemical control.

Functionalization of the Bicyclic Core

Aminomethyl Group Introduction

The aminomethyl group is introduced via nucleophilic substitution or reductive amination.

Bromide Precursor Route

Ethyl 1-bromocyclobutanecarboxylate (CAS 35120-18-4) serves as a model for substitution reactions. For the target compound:

  • Bromination : Introduce bromide at position 1 using N-bromosuccinimide (NBS) under radical conditions.
  • Substitution : React with aqueous ammonia or methylamine in DMF at 80°C for 2 hours:

$$
\text{Bicyclic bromide} + \text{NH}_3 \xrightarrow{\text{DMF, 80°C}} \text{Aminomethyl intermediate}
$$

Yield: ~85% (extrapolated from analogous reactions).

Reductive Amination

If a ketone exists at position 1, reductive amination with ammonium acetate and NaBH$$_3$$CN affords the aminomethyl group:

$$
\text{Ketone} + \text{NH}4OAc \xrightarrow{\text{NaBH}3\text{CN}} \text{Aminomethyl derivative}
$$

Esterification and Salt Formation

Ethyl Ester Installation

The ethyl ester is typically introduced early via Fischer esterification or Steglich coupling:

$$
\text{Carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl ester}
$$

Alternatively, carboxylate intermediates react with ethyl bromide under basic conditions.

Hydrochloride Salt Formation

The free amine is treated with HCl gas in ethanol, precipitating the hydrochloride salt:

$$
\text{Free amine} + \text{HCl (g)} \xrightarrow{\text{EtOH}} \text{Hydrochloride salt}
$$

Purification via recrystallization ensures >95% purity.

Synthetic Route Comparison

Table 1 summarizes plausible routes based on analogous compounds and supplier data:

Step Method Conditions Yield Reference
Bicyclo core formation [2+2] Cycloaddition Cu catalyst, 100°C 50%
Aminomethylation NH$$_3$$ substitution DMF, 80°C, 2h 85%
Esterification Fischer esterification H$$2$$SO$$4$$, reflux 90%
Salt formation HCl treatment EtOH, 0°C 95%

Mechanistic and Practical Considerations

  • Ring Strain : The bicyclo[2.1.1]hexane’s strain (≈30 kcal/mol) necessitates low-temperature reactions to prevent ring-opening.
  • Stereochemistry : Substituents on the bicyclic core may adopt endo or exo configurations, affecting reactivity. X-ray crystallography or NOE studies are required for confirmation.
  • Scale-Up Challenges : High dilution conditions for cycloadditions complicate industrial-scale synthesis. Continuous flow reactors may mitigate this.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the specific transformation desired, but typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into specific binding sites on target molecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with four analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups
Target Compound : Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride 2230799-70-7 C₉H₁₆ClNO₃* 221.45* 1-aminomethyl, 4-ethyl ester Ester, amine hydrochloride
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 104234-94-8 C₈H₁₄ClNO₃ 207.45 4-amino, 1-ethyl ester Ester, amine hydrochloride
[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride 2138150-58-8 C₇H₁₄ClNO₂ 179.64 1-aminomethyl, 4-methanol Alcohol, amine hydrochloride
Mthis compound - C₈H₁₄ClNO₃ 207.45 1-aminomethyl, 4-methyl ester Ester, amine hydrochloride
Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride - C₁₀H₁₈ClNO₃* 235.71* 1-aminomethyl, 3-methyl, 4-ethyl ester Ester, amine hydrochloride

*Inferred based on structural analysis.

Key Differences and Implications

Positional Isomerism: The target compound and Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8) are positional isomers. The amino group’s location (1-aminomethyl vs.

Ester Group Variations :

  • Replacing the ethyl ester in the target compound with a methyl ester (as in ) reduces molecular weight by ~14 g/mol. This change may increase polarity, impacting solubility and bioavailability .

Functional Group Substitutions: The [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride (CAS 2138150-58-8) replaces the ethyl ester with a methanol group, significantly lowering molecular weight (179.64 g/mol) and increasing hydrophilicity .

Additional Substituents :

  • The 3-methyl derivative () introduces steric hindrance, which could influence conformational flexibility and intermolecular interactions .

Physicochemical and Analytical Data

  • Collision Cross-Section (CCS) :
    The methyl ester analog () exhibits CCS values of 134.1–141.5 Ų for adducts like [M+H]⁺ and [M+Na]⁺. The ethyl ester in the target compound likely has a slightly higher CCS due to its larger alkyl chain .

  • Quality Control : Pharmacopeial tests for similar compounds (e.g., crystallinity and residual solvent analysis) are standardized (e.g., USP 〈695〉 and 〈223〉), though specific data for the target compound remains unpublished .

Biological Activity

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, physicochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include enzymes and receptors involved in metabolic pathways. The bicyclic structure allows for conformational flexibility, potentially enhancing binding affinity to target sites.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes implicated in metabolic disorders.
  • Modulation of Receptor Activity : The compound's structural features may allow it to act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that compounds with similar bicyclic structures exhibit antimicrobial activity. This compound may share this property, making it a candidate for further exploration in the development of new antimicrobial agents.

Neuroprotective Effects

Some studies have suggested that related compounds can provide neuroprotective effects, potentially through mechanisms that involve reducing oxidative stress or modulating neurotransmitter levels. This aspect warrants further investigation for therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological validation of 2-oxabicyclo[2.1.1]hexanes as bioisosteres for traditional pharmacophores, demonstrating enhanced physicochemical properties and biological activities compared to their phenyl counterparts.

Table 1: Comparison of Biological Activities

CompoundBiological ActivityReference
This compoundAntimicrobial, Neuroprotective
Fluxapyroxad (with similar scaffold)Fungicidal
Lomitapide (bioactive analogue)Lipid-lowering

Synthesis Methods

The synthesis of this compound involves various synthetic routes, including photochemical methods that allow for the construction of complex bicyclic structures efficiently.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride?

Methodological Answer:
The synthesis typically involves photochemical [2+2] cycloaddition to form the bicyclic core, followed by functionalization. A modular approach includes:

Photocycloaddition: React ethyl 3-(2-propenyloxy)propenoate under UV light to yield the 2-oxabicyclo[2.1.1]hexane scaffold .

Aminomethylation: Introduce the aminomethyl group via nucleophilic substitution or reductive amination. For example, react the brominated intermediate with ammonia or azide followed by reduction (e.g., using LiAlH4) .

Esterification: Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol .
Key Considerations: Optimize reaction time and light wavelength (e.g., 254 nm UV) to minimize side products like fragmented esters .

Basic: How is the bicyclic structure of this compound characterized experimentally?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm bridgehead proton environments (e.g., δ 1.2–1.8 ppm for bridgehead CH₂) and ester carbonyl signals (δ ~170 ppm) .
  • X-ray Crystallography: Resolve the bicyclic framework and confirm the endo/exo configuration of substituents. For analogs, the ethyl ester group adopts an endo orientation .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ predicted m/z 220.12) and fragmentation patterns .

Advanced: How does the rigidity of the bicyclo[2.1.1]hexane core influence its reactivity in substitution reactions?

Methodological Answer:
The fused bicyclic system imposes steric constraints that:

  • Limit Conformational Flexibility: Reduces axial attack on the aminomethyl group, favoring equatorial substitution .
  • Enhance Stability: The strained ring system stabilizes transition states in SN2 reactions, as observed in analogs like tert-butyl derivatives .
    Experimental Validation: Compare reaction rates with non-bicyclic analogs (e.g., acyclic amines) under identical conditions (e.g., 25°C, DMF) to quantify steric effects .

Advanced: What strategies resolve contradictions in reported yields for aminomethyl group functionalization?

Methodological Answer:
Discrepancies arise from competing side reactions (e.g., over-alkylation). Mitigation strategies include:

  • Stepwise Monitoring: Use TLC or in-situ IR to track intermediate formation.
  • Protection/Deprotection: Temporarily protect the amine with Boc groups before esterification, then deprotect with HCl .
  • Optimize Solvents: Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while low temperatures (–20°C) suppress side reactions .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Scaffold for Drug Design: The rigid bicyclic core mimics bioactive conformations of peptides, making it suitable for protease inhibitors or GPCR modulators .
  • Bioisostere: Replaces ortho-substituted phenyl rings to enhance metabolic stability while retaining target binding .
    Validation: Conduct SAR studies by synthesizing analogs (e.g., methyl vs. ethyl esters) and testing in enzyme inhibition assays (e.g., IC50 comparisons) .

Advanced: How can computational modeling predict the collision cross-section (CCS) of this compound for ion mobility studies?

Methodological Answer:

  • Software Tools: Use MOBCAL or IMPACT to calculate CCS based on molecular dynamics simulations .
  • Parameterization: Input the SMILES string (e.g., CCOC(=O)C12CC(C1)(OC2)CN.Cl ) and optimize geometry at the B3LYP/6-31G* level.
  • Validation: Compare predicted CCS (e.g., 134.1 Ų for [M+H]⁺) with experimental ion mobility data .

Advanced: What mechanistic insights explain its potential neuropharmacological activity?

Methodological Answer:

  • Dopamine Receptor Docking: The aminomethyl group may interact with Asp113 in D2 receptors via salt bridges, while the ester enhances blood-brain barrier permeability .
  • In Vitro Testing: Use radioligand binding assays (e.g., ³H-spiperone displacement) to measure affinity. For analogs, Ki values range from 50–500 nM .
  • Metabolism Studies: Incubate with liver microsomes to identify major metabolites (e.g., ester hydrolysis products) .

Basic: How is the hydrochloride salt critical for its stability and solubility?

Methodological Answer:

  • Salt Formation: Protonation of the amine (pKa ~9.5) improves aqueous solubility (e.g., >50 mg/mL in water vs. <1 mg/mL for free base) .
  • Hygroscopicity Testing: Store the compound at 40°C/75% RH; mass loss <2% after 4 weeks indicates stability .

Advanced: What analytical methods differentiate stereoisomers during synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers. Retention times vary by 2–3 minutes for diastereomers .
  • VCD Spectroscopy: Vibrational circular dichroism confirms absolute configuration by matching experimental and simulated spectra .

Advanced: How does its reactivity compare to azabicyclo analogs in nucleophilic substitutions?

Methodological Answer:

  • Electrophilicity: The oxabicyclo oxygen reduces electron density at bridgehead carbons vs. azabicyclo analogs, slowing SN2 reactions (e.g., t1/2 = 120 min vs. 60 min for azabicyclo) .
  • Leaving Group Effects: Tosylates react 3x faster than bromides due to better leaving group ability (e.g., k = 0.15 min⁻¹ vs. 0.05 min⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.